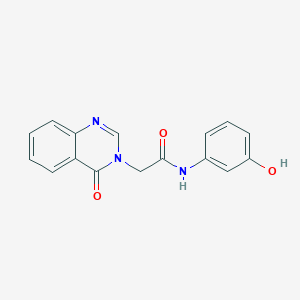

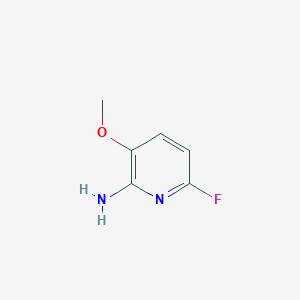

![molecular formula C13H13ClN2O2 B2857097 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 32701-92-1](/img/structure/B2857097.png)

2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring. The compound also contains an acetic acid group, which consists of a two-carbon chain ending in a carboxylic acid group .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

A series of 1,3,5-triaryl-2-pyrazolines, which include derivatives similar to the compound , were synthesized to investigate their fluorescent properties. These compounds exhibited fluorescence in the blue region of the visible spectrum upon ultraviolet radiation, indicating potential applications in materials science for the development of new fluorescent materials (Hasan, Abbas, & Akhtar, 2011).

Antitumor Activity of Metal Complexes

Novel silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands, which are structurally related to 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid, have been shown to possess significant in vitro antitumor activity. These complexes were more effective than cisplatin against a panel of human cancer cell lines, including those resistant to conventional chemotherapy. This highlights the compound's relevance in the development of new chemotherapeutic agents (Pellei et al., 2023).

Exploration of Fluorescent Properties

The compound's structure suggests it could be instrumental in synthesizing fluorescent materials, given its potential to form complexes exhibiting fluorescence. Such applications are vital in creating sensors, imaging agents, and materials for electronics and photonics.

Development of Antimicrobial and Anticancer Agents

Further derivatives of the compound have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with enhanced antimicrobial and anticancer efficacy have been developed, underscoring the compound's utility in medicinal chemistry for creating new therapeutics (Hafez, El-Gazzar, & Al-Hussain, 2016).

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, similar compounds have been found to inhibit the production of prostaglandins by inhibiting cyclooxygenase, an enzyme that catalyzes the production of prostaglandins .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to have a bioavailability of nearly 100% when taken orally . The compound is likely metabolized in the liver and excreted through the kidneys .

Result of Action

Similar compounds have been found to have potent antiviral agents with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .

Action Environment

It is known that similar compounds are stable at room temperature .

Eigenschaften

IUPAC Name |

2-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-8-12(7-13(17)18)9(2)16(15-8)11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSDNLVYBMNSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

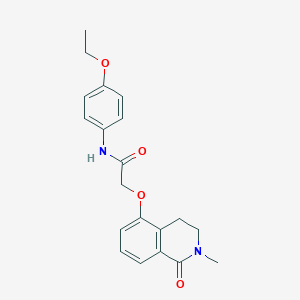

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2857016.png)

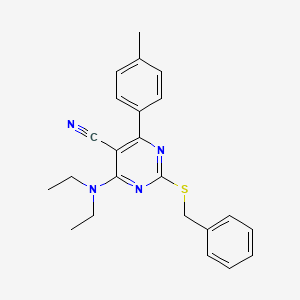

![3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2857019.png)

![4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2857025.png)

![6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2857027.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide](/img/structure/B2857029.png)

![7-oxo-N-(1-phenylethyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2857031.png)

![ethyl 2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2857037.png)